Mirk-IN-1

DYRK1B DYRK1A kinase inhibition

Cancer quiescence research often stalls when DYRK1B inhibitors lack functional validation or exhibit confounding DYRK1A cross-reactivity. Mirk-IN-1 solves this as a well-characterized pyrido[2,3-d]pyrimidine with documented G0-exit activity in SW620 colorectal and Panc1 pancreatic cancer models (EC50: 1.9 μM on SW620). - Inverted potency ratio (DYRK1A IC50: 22 nM; DYRK1B IC50: 68 nM) enables isoform contribution dissection vs. DYRK1B-selective tools like AZ191. - Kinase selectivity panel at 10 μM (DYRK1A 88%, ABL 64%, FLT3 56%, MARK1 73%) guides dose-range selection to minimize off-target polypharmacology. - ≥98% purity ensures reproducible functional G0-exit data across independent replicates.

Molecular Formula C23H17Cl2N5O4
Molecular Weight 498.3 g/mol
Cat. No. B607237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirk-IN-1
SynonymsDyrk1B/1A-IN-9;  Dyrk1B inhibitor;  1A-IN-9;  Dyrk-1B/1A-IN-9;  Dyrk 1B/1A IN 9;  Dyrk1B/1A-inhibitor-9; 
Molecular FormulaC23H17Cl2N5O4
Molecular Weight498.3 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl
InChIInChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33)
InChIKeyCQKBSRPVZZLCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mirk-IN-1 Dual DYRK1B/A Inhibitor


Mirk-IN-1 (also designated Dyrk1B/A-IN-1, CAS 1386979-55-0) is a synthetic small-molecule kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine chemotype, identified through structure–activity relationship (SAR) studies as a potent dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases 1B (DYRK1B, also known as Mirk) and 1A (DYRK1A) [1]. The compound demonstrates nanomolar biochemical potency against its primary targets and exhibits functional activity in blocking tumor cell quiescence [2].

DYRK1B/A dual-inhibition pathway study context
Reported quiescence-exit model fit for cell-cycle arrest research
SAR-characterized pyrido[2,3-d]pyrimidine scaffold for medicinal chemistry

Mirk-IN-1 Irreplaceability in Quiescence Assays


Substituting Mirk-IN-1 with another DYRK1B inhibitor or a pan-DYRK probe without verifying isoform inhibition ratios and functional quiescence-exit activity is scientifically unsound. The majority of DYRK1B-targeting inhibitors occupy the highly conserved ATP-binding pocket shared with DYRK1A, leading to substantial off-target inhibition of the closely related isoform that may confound experimental interpretation [1]. Mirk-IN-1 occupies a specific position in the pharmacological landscape: it is more potent against DYRK1A than DYRK1B (IC50 ratio ~0.32), whereas a comparator such as AZ191 displays the opposite isoform selectivity profile (DYRK1B-selective) [2]. Furthermore, the ability to functionally reverse quiescent G0 arrest is not uniformly observed across all DYRK1B inhibitors, meaning that even compounds with comparable biochemical IC50 values may fail to replicate the same cellular phenotype [3]. Direct substitution without head-to-head validation therefore risks introducing isoform-specific confounding variables and functional outcome discrepancies.

Isoform selectivity inversion
Mirk-IN-1 exhibits DYRK1A-preferring activity, while DYRK1B-selective probes such as AZ191 may shift pathway interpretation if substituted without validation.
Functional phenotype not guaranteed
Quiescence-exit reversal is not uniformly observed across DYRK1B inhibitors; even compounds with reported inhibitory activity may not replicate the same cellular phenotype.
Off-target kinase engagement
Micromolar-range kinase panel hits (e.g., ABL, FLT3, MARK1) require dose-range control to limit polypharmacology in cellular assays.

Mirk-IN-1 Comparative Evidence Profile


DYRK1B/A Biochemical Potency

Mirk-IN-1 demonstrates nanomolar inhibitory potency against both DYRK1B and DYRK1A kinases in biochemical assays. Against DYRK1B, the compound exhibits an IC50 of 68 ± 48 nM; against DYRK1A, it is approximately 3-fold more potent with an IC50 of 22 ± 8 nM [1]. This dual-isoform inhibition profile differs from the DYRK1B-selective inhibitor AZ191, which exhibits an IC50 of 17 nM for DYRK1B with 5-fold selectivity over DYRK1A and 110-fold selectivity over DYRK2 [2].

Biochemical Potency Profile
Cross-study comparable
Mirk-IN-1: DYRK1B IC50 68 nM, DYRK1A IC50 22 nM
AZ191: DYRK1B IC50 17 nM, DYRK1A IC50 82 nM
Reported DYRK1A-preferring isoform engagement context
Cross-study comparison; assay conditions may vary
DYRK1B DYRK1A kinase inhibition IC50 SAR

SW620 Cellular Antiproliferative Activity

In cellular viability assays using the SW620 colorectal cancer cell line, Mirk-IN-1 exhibits an EC50 of 1.9 ± 0.2 µM [1]. The relationship between this cellular EC50 and the compound's biochemical IC50 values (68 nM for DYRK1B, 22 nM for DYRK1A) reflects a ~28- to 86-fold shift, consistent with factors such as cellular permeability, intracellular ATP competition, and target engagement efficiency in a living cell context.

Cellular Antiproliferative EC50
Supporting evidence
1.9 ± 0.2 µM (SW620 colorectal cancer cells)
Reported cell-model response context
Shift from biochemical IC50 reflects cellular permeability and target engagement factors
SW620 colorectal cancer EC50 cytotoxicity cellular assay

Kinase Selectivity Off-Target Profiling

At a high concentration of 10 µM in a kinase inhibition panel, Mirk-IN-1 inhibited the activities of DYRK1A by 88%, ABL by 64%, FLT3 by 56%, and MARK1 by 73% [1]. These data indicate that while Mirk-IN-1 exhibits nanomolar potency at its primary targets, at micromolar concentrations it engages a broader set of kinases, a feature that must be accounted for in cellular assay interpretation and dose-response experimental design.

Kinase Selectivity Profile
Class-level inference
At 10 µM: DYRK1A 88%, ABL 64%, FLT3 56%, MARK1 73% inhibition
Off-target engagement context for dose-range optimization
Panel data at single high concentration; no comparator dataset available
kinase selectivity off-target profiling ABL FLT3 MARK1

Functional Quiescence Reversal

Mirk-IN-1 has been shown to block tumor cells from undergoing reversible arrest in a quiescent G0 state and to enable some cells to exit quiescence [1]. This functional property is mechanistically linked to DYRK1B/Mirk inhibition, as DYRK1B is a known negative cell cycle regulator that maintains survival of quiescent cancer cells [2]. The ability to functionally reverse quiescence is not a guaranteed property of all DYRK1B inhibitors with similar biochemical IC50 values, making this a potentially differentiating feature in cellular experimental design.

Functional Quiescence Reversal
Supporting evidence
Qualitative evidence: blocks reversible G0 arrest and enables quiescence exit in tumor cell models
Functional phenotype requires model-specific endpoint validation
Not quantified; primary literature provides cell-line and protocol details
quiescence G0 arrest cancer cell dormancy cell cycle functional assay

Mirk-IN-1 Validated Research Applications


Quiescent Cell Targeting in Pancreatic & Colorectal Cancer

Mirk-IN-1 is suited for experimental protocols requiring functional disruption of G0-arrested quiescent cancer cells, a subpopulation implicated in chemoresistance and tumor recurrence. The compound's demonstrated ability to block reversible quiescent arrest and enable exit from G0 in tumor cells supports its use in studies investigating quiescence-targeting therapeutic strategies, particularly in pancreatic cancer and SW620 colorectal cancer models where DYRK1B overexpression is documented [1][2].

Dual DYRK1B/A Inhibition in Isoform Cross-Talk Studies

With an inverted isoform potency profile (3-fold more potent against DYRK1A than DYRK1B) relative to DYRK1B-selective inhibitors such as AZ191, Mirk-IN-1 is a suitable tool for dissecting the relative contributions of DYRK1A versus DYRK1B to cellular phenotypes. This application is particularly relevant given the high sequence homology between the isoforms and the challenge of achieving clean pharmacological separation in cellular systems [1][2].

Kinase Selectivity Benchmarking Reference

Mirk-IN-1's documented off-target inhibition profile at 10 µM (DYRK1A: 88%, ABL: 64%, FLT3: 56%, MARK1: 73%) provides a useful reference for researchers designing kinase selectivity panels or interpreting polypharmacology in cellular assays. The compound can serve as a benchmark for evaluating the selectivity window of novel DYRK inhibitors and for establishing appropriate concentration ranges in dose-response experiments to minimize off-target confounding [1].

Pyrido[2,3-d]pyrimidine SAR Optimization

As a pyrido[2,3-d]pyrimidine derivative with well-characterized biochemical and cellular activity, Mirk-IN-1 is a valuable starting point or reference compound for medicinal chemistry campaigns aimed at optimizing DYRK1B/A inhibitor potency, isoform selectivity, and pharmacokinetic properties. The compound's structure–activity relationships have been partially elucidated in the original SAR publication, enabling rational derivative design [1].

Application
Selection Property
Validation Focus
Quiescent cancer cell model studies (pancreatic, colorectal)
Reported G0 arrest disruption and quiescence-exit activity
Cell-cycle arrest and exit endpoint validation in relevant cell lines
DYRK1B/A isoform cross-talk research
DYRK1A-preferring dual inhibition profile vs. DYRK1B-selective probes
Isoform-specific pathway contribution and functional readout comparison
Kinase selectivity benchmarking
Off-target kinase panel data at micromolar concentration
Concentration-dependent selectivity window and polypharmacology control
Medicinal chemistry SAR optimization
Pyrido[2,3-d]pyrimidine scaffold with characterized biochemical and cellular activity
Potency/selectivity derivative screening and pharmacokinetic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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